![molecular formula C16H21NO3 B5728523 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine, also known as AMPP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of pyrrolidine and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of neuroscience. 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various neurological processes such as learning and memory, attention, and sensory processing. 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been found to enhance the activity of this receptor, which could potentially lead to the development of new treatments for neurological disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
The mechanism of action of 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine involves its interaction with the α7 nAChR. 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine binds to a specific site on the receptor, known as the allosteric site, which enhances the activity of the receptor. This leads to an increase in the release of neurotransmitters such as acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been found to have various biochemical and physiological effects. In addition to its interaction with the α7 nAChR, 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has also been found to modulate the activity of other receptors such as the 5-HT3 receptor and the GABA-A receptor. These receptors are involved in various physiological processes such as mood regulation and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine in lab experiments is its specificity for the α7 nAChR. This allows researchers to study the effects of enhancing the activity of this receptor without affecting other receptors. However, one limitation of using 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine is its low solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine. One area of research is the development of more potent and selective compounds that can enhance the activity of the α7 nAChR. Another area of research is the investigation of the effects of 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine on other neurological processes such as pain perception and addiction. Additionally, there is potential for the development of new treatments for neurological disorders based on the modulation of the α7 nAChR.
Méthodes De Synthèse
The synthesis of 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine involves the reaction of 4-allyl-2-methoxyphenol with pyrrolidine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified using column chromatography or recrystallization. The yield of the synthesis is typically around 50%.
Propriétés
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-6-13-7-8-14(15(11-13)19-2)20-12-16(18)17-9-4-5-10-17/h3,7-8,11H,1,4-6,9-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSUJILZVYPQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




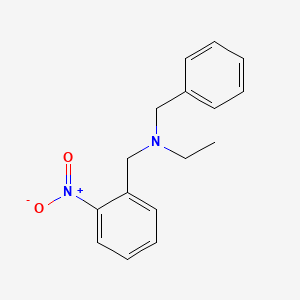
![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)
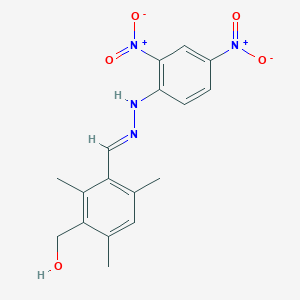
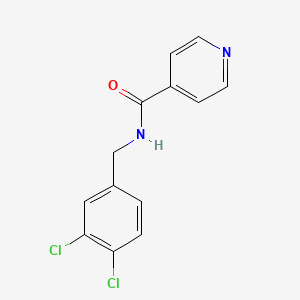
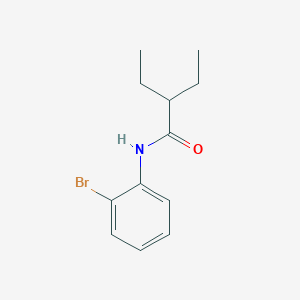
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)


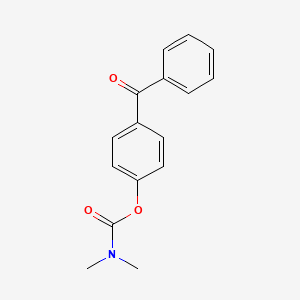
![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)